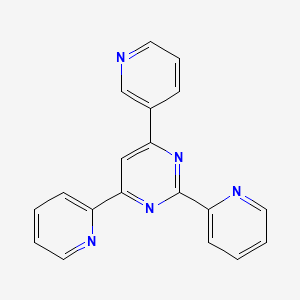
2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of three pyridine rings attached to a pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine typically involves the condensation of appropriate pyridine derivatives with a pyrimidine precursor. One common method involves the reaction of 2-aminopyridine with 2,4,6-trichloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced pyridine derivatives.
科学研究应用
2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In biological systems, it may interfere with signaling pathways by binding to specific receptors, thereby modulating cellular responses.
相似化合物的比较
Similar Compounds
- 2,4,6-Tris(pyridin-2-yl)pyrimidine
- 2,4-Di(pyridin-3-yl)-6-(pyridin-2-yl)pyrimidine
- 2,4-Di(pyridin-4-yl)-6-(pyridin-2-yl)pyrimidine
Uniqueness
2,4-Di(pyridin-2-yl)-6-(pyridin-3-yl)pyrimidine is unique due to its specific arrangement of pyridine rings, which imparts distinct chemical and physical properties. This unique structure allows it to form stable complexes with metals and exhibit specific biological activities that are not observed in its analogs.
属性
分子式 |
C19H13N5 |
|---|---|
分子量 |
311.3 g/mol |
IUPAC 名称 |
2,4-dipyridin-2-yl-6-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C19H13N5/c1-3-10-21-15(7-1)18-12-17(14-6-5-9-20-13-14)23-19(24-18)16-8-2-4-11-22-16/h1-13H |
InChI 键 |
NAIGHQGBSCRDHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=NC(=C2)C3=CN=CC=C3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


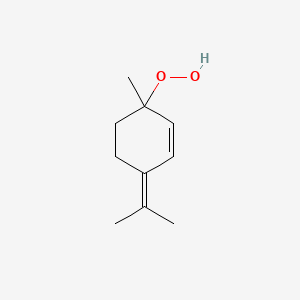
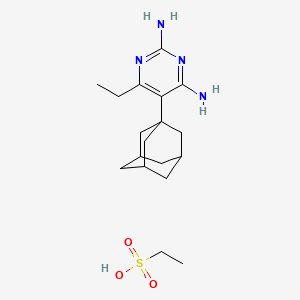
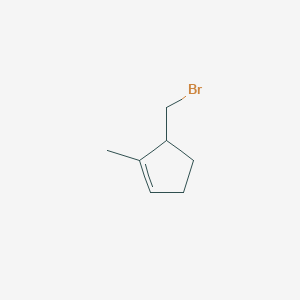
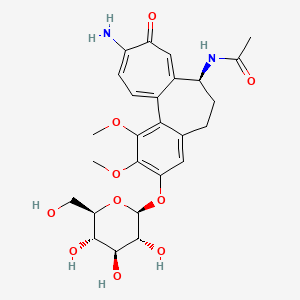

![N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B13729198.png)

![7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729215.png)
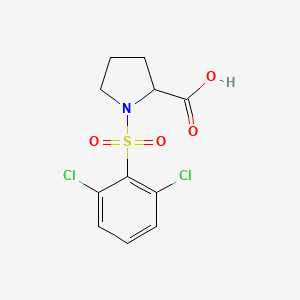
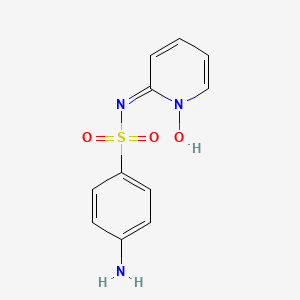
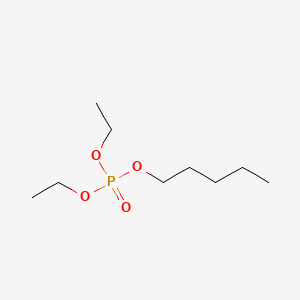
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)
![2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile](/img/structure/B13729240.png)

